N-(3-ETHYLPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE
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Overview
Description
N-(3-ETHYLPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of multiple functional groups in this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHYLPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the phenyl and ethyl groups. Common reagents used in these reactions include:
Amines: For the formation of the triazaspiro structure.
Acyl chlorides:
Catalysts: Such as palladium or copper catalysts to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHYLPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl groups to phenol derivatives.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
N-(3-ETHYLPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-ETHYLPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Acting as an agonist or antagonist.
Interfering with signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylphenyl)-2-(3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide: Lacks the phenyl group, which may affect its biological activity.
N-(3-ethylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its chemical reactivity.
Uniqueness
N-(3-ETHYLPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[45]DEC-1-EN-8-YL}ACETAMIDE is unique due to its specific combination of functional groups and spirocyclic structure
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-17-7-6-10-19(15-17)24-20(28)16-27-13-11-23(12-14-27)25-21(22(29)26-23)18-8-4-3-5-9-18/h3-10,15H,2,11-14,16H2,1H3,(H,24,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWWWFVCLJYTDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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